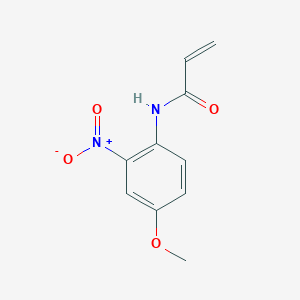

N-(4-methoxy-2-nitrophenyl)prop-2-enamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVUTSFFBDUAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and specialized heterocyclic synthesis, N-(4-methoxy-2-nitrophenyl)prop-2-enamide (CAS: 444166-94-3) emerges as a highly versatile building block[1]. Characterized by a finely tuned push-pull electronic system and a reactive acrylamide warhead, this compound serves as a critical intermediate for drug development professionals designing irreversible kinase inhibitors and novel chemical probes[2]. This whitepaper provides a comprehensive mechanistic profiling of its structural architecture, physical properties, synthesis protocols, and applications in covalent drug design.

Chemical Identity and Structural Architecture

The molecular architecture of N-(4-methoxy-2-nitrophenyl)prop-2-enamide is defined by three distinct functional domains, each contributing to its reactivity and utility in medicinal chemistry:

-

The Acrylamide Warhead (prop-2-enamide): Serving as a "soft" electrophile, the α,β-unsaturated carbonyl is a classic Michael acceptor. It is purposefully designed to undergo hetero-Michael addition with "soft" nucleophiles, specifically the thiolate anions of non-catalytic cysteine residues in target proteins[2].

-

The Ortho-Nitro Group: Positioned adjacent to the amide linkage, the strongly electron-withdrawing nitro group (-NO2) exerts a profound inductive effect. This not only modulates the pKa of the parent aniline but also pre-organizes the molecular conformation through steric hindrance and potential intramolecular hydrogen bonding[3].

-

The Para-Methoxy Group: Acting as an electron-donating group (+M effect) relative to the nitro group, the methoxy substituent creates a push-pull electronic dynamic across the phenyl ring[4]. This fine-tunes the overall electrophilicity of the acrylamide warhead, preventing indiscriminate reactivity with off-target biological thiols like glutathione (GSH)[5].

Physical and Chemical Properties

Understanding the physicochemical profile of this compound is essential for optimizing reaction conditions and predicting its behavior in biological assays.

| Property | Value | Source |

| IUPAC Name | N-(4-methoxy-2-nitrophenyl)prop-2-enamide | [6] |

| CAS Registry Number | 444166-94-3 | [1] |

| Molecular Formula | C10H10N2O4 | [7] |

| Molecular Weight | 222.19 g/mol | [7] |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C=C)=O | Derived |

| Hydrogen Bond Donors | 1 (Amide N-H) | [6] |

| Hydrogen Bond Acceptors | 4 (Carbonyl, Methoxy, Nitro oxygens) | [6] |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | [6] |

Synthesis Methodology & Self-Validating Protocol

The synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide relies on the nucleophilic acyl substitution of 4-methoxy-2-nitroaniline with acryloyl chloride. Due to the deactivated nature of the ortho-nitroaniline, the reaction requires strict anhydrous conditions and an efficient acid scavenger.

Self-Validating Experimental Protocol

-

Step 1: Initiation & Solvation. Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: DCM is selected as a non-polar, aprotic solvent to prevent the premature hydrolysis of the highly reactive acryloyl chloride, which would otherwise degrade into acrylic acid and HCl.

-

-

Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirring solution.

-

Validation Check: The solution should remain a clear, deep orange/red[4]. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as a proton sponge to neutralize the HCl byproduct. Failing to scavenge HCl will result in the protonation of the weakly nucleophilic aniline, completely halting the acylation process.

-

-

Step 3: Electrophile Addition. Cool the reaction vessel to 0°C using an ice bath. Add acryloyl chloride (1.2 eq) dropwise over 15 minutes.

-

Validation Check: A slight fuming and a gradual color shift indicate acyl chloride reactivity. Causality: The 0°C environment kinetically controls the reaction, suppressing the highly exothermic side reactions and preventing the auto-polymerization of the acrylamide moiety.

-

-

Step 4: Maturation & Quenching. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3.

-

Validation Check: The cessation of CO2 gas evolution confirms the complete neutralization of unreacted acyl chloride and residual HCl.

-

Synthesis workflow of N-(4-methoxy-2-nitrophenyl)prop-2-enamide via acyl substitution.

Mechanistic Profiling in Targeted Covalent Inhibition

In modern drug discovery, acrylamides are the most successful and widely utilized electrophiles for Targeted Covalent Inhibitors (TCIs)[8]. N-(4-methoxy-2-nitrophenyl)prop-2-enamide acts as a foundational template for designing such molecules.

The Hetero-Michael Addition Mechanism

When incorporated into a larger drug scaffold, the acrylamide warhead is positioned in close spatial proximity to a specific, non-catalytic cysteine residue within the target kinase's binding pocket (e.g., EGFR, BTK, or MPS1)[3].

-

Kinetic Selectivity: According to Hard-Soft Acid-Base (HSAB) theory, the α,β-unsaturated carbonyl is a "soft" electrophile. It preferentially reacts with the highly polarizable, "soft" thiolate anion of the cysteine residue, rather than "hard" nucleophiles like lysine amines or surrounding water molecules[2].

-

Irreversible Binding: The reaction proceeds via a transition state where the thiolate attacks the β-carbon of the acrylamide, resulting in a stable, irreversible thioether covalent linkage[8]. This leads to prolonged target engagement and sustained pharmacodynamic effects, even after the free drug has been cleared from circulation.

Mechanism of targeted covalent inhibition via hetero-Michael addition to cysteine.

Analytical Characterization Workflows

To ensure the structural integrity and purity of the synthesized N-(4-methoxy-2-nitrophenyl)prop-2-enamide, the following analytical validation steps are mandatory:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Validation: The expected monoisotopic mass is 222.06 Da. Look for the [M+H]+ pseudo-molecular ion peak at m/z 223.07 and the sodium adduct [M+Na]+ at m/z 245.05.

-

-

Nuclear Magnetic Resonance (1H-NMR):

-

Method: 400 MHz in DMSO-d6.

-

Validation: The defining features include the broad singlet of the amide proton (-NH) typically downfield (>10 ppm due to hydrogen bonding and the adjacent electron-withdrawing nitro group), the distinct splitting pattern of the three vinylic protons of the acrylamide group (typically a doublet of doublets between 5.5 and 6.5 ppm), and the sharp singlet of the methoxy group (-OCH3) around 3.8 ppm.

-

References

-

[1] Accela ChemBio Inc. "1184109-81-6,2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzoic Acid-AccelaChem: Product Information (Referencing CAS: 444166-94-3)." AccelaChem Catalog. URL:

-

[6] Guidechem. "349416-24-6 cas号349416-24-6分子式、结构式、MSDS、熔点 (Referencing CAS: 444166-94-3)." Guidechem Database. URL:

-

[7] GJBZWZ. "N-(4-methoxy-2-nitrophenyl)prop-2-enamide_444166-94-3." Chemical Reference Standards. URL:

-

[2] Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, PMC. URL:

-

[5] Gehringer, M., et al. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, ACS Publications. URL:

-

[4] National Center for Biotechnology Information. "4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793." PubChem Database. URL:

-

[3] "Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor." ChemRxiv. URL:

-

[8] Hillebrand, L., et al. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." PubMed, NIH. URL:

Sources

- 1. 1184109-81-6,2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. china.guidechem.com [china.guidechem.com]

- 7. N-(4-methoxy-2-nitrophenyl)prop-2-enamide_444166-94-3_B429548_ãè±èæ ååç½ã [gjbzwz.com]

- 8. Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Structural Validation of N-(4-methoxy-2-nitrophenyl)prop-2-enamide: A Technical Guide for Covalent Warhead Intermediates

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) relies heavily on the precise characterization of electrophilic intermediates. N-(4-methoxy-2-nitrophenyl)prop-2-enamide (CAS: 444166-94-3) is a highly functionalized aniline derivative featuring an acrylamide warhead. This whitepaper provides an in-depth, self-validating protocol for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for senior application scientists and drug development professionals, this guide bridges theoretical spin-system logic with practical acquisition workflows.

Mechanistic Context & Structural Significance

The acrylamide moiety is a privileged Michael acceptor, widely utilized in oncology and immunology to form irreversible covalent bonds with non-catalytic cysteine residues in target kinases[1]. The reactivity of this warhead is exquisitely sensitive to the electronic environment of the attached aromatic ring.

In N-(4-methoxy-2-nitrophenyl)prop-2-enamide, the aniline core acts as an electronic "push-pull" system:

-

The 2-Nitro Group (-NO₂): Exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, increasing the electrophilicity of the acrylamide β-carbon.

-

The 4-Methoxy Group (-OCH₃): Acts as an electron-donating group (+M), fine-tuning the overall dipole moment and preventing the warhead from becoming overly reactive (which would lead to off-target toxicity).

Understanding these electronic effects is critical, as they directly manifest in the anisotropic shielding and deshielding observed in the compound's NMR spectra.

Experimental Workflow: Synthesis & Sample Preparation

To ensure high-fidelity spectral data, the sample must be synthesized and prepared under stringent conditions. The following protocol establishes a self-validating baseline for NMR acquisition.

Step-by-Step Methodology

-

Synthesis & Purification: Acylate 4-methoxy-2-nitroaniline (1.0 eq) with acryloyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, using N,N-diisopropylethylamine (DIPEA, 1.5 eq) as a non-nucleophilic base. Quench, wash with 1M HCl and brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure enamide.

-

Solvent Selection: Dissolve the purified compound in DMSO-d₆ .

-

Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar nitro-amide system exhibits poor solubility in chlorinated solvents. Furthermore, DMSO disrupts intermolecular hydrogen bonding, locking the amide into a stable conformation and shifting the residual water peak (~3.3 ppm) away from the critical acrylamide alkene region (5.5–6.5 ppm).

-

-

Sample Concentration: Prepare a 15 mM solution (approx. 5–10 mg in 0.6 mL DMSO-d₆) for ¹H NMR, and a 75 mM solution (approx. 30–50 mg) for ¹³C NMR to ensure an adequate signal-to-noise ratio for quaternary carbons.

-

Internal Standard: Use Tetramethylsilane (TMS) at 0.0 ppm for precise chemical shift referencing.

Fig 1. Standardized NMR acquisition and processing workflow for covalent warhead intermediates.

¹H NMR Spectral Analysis

The ¹H NMR spectrum (acquired at 500 MHz) serves as the primary diagnostic tool for confirming the integrity of the Michael acceptor.

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |

| NH | 10.25 | s | - | 1H | Downfield due to intramolecular H-bond with NO₂ |

| H-6 | 7.65 | d | 8.9 | 1H | Aromatic, ortho to NH |

| H-3 | 7.52 | d | 2.9 | 1H | Aromatic, ortho to NO₂ |

| H-5 | 7.30 | dd | 8.9, 2.9 | 1H | Aromatic, ortho to OMe |

| H-α | 6.45 | dd | 17.0, 10.2 | 1H | Acrylamide CH (internal) |

| H-β (trans) | 6.25 | dd | 17.0, 1.9 | 1H | Acrylamide CH₂, trans to carbonyl |

| H-β (cis) | 5.78 | dd | 10.2, 1.9 | 1H | Acrylamide CH₂, cis to carbonyl |

| OCH₃ | 3.85 | s | - | 3H | Methoxy protons |

Mechanistic Interpretation & Causality

-

The AMX Spin System of the Warhead: The terminal alkene protons (H-β) and the internal proton (H-α) form a classic AMX system. The geminal coupling between the two H-β protons is remarkably small (J ≈ 1.9 Hz). The trans coupling (J ≈ 17.0 Hz) is significantly larger than the cis coupling (J ≈ 10.2 Hz). Validation Check: If these specific splitting patterns deviate or disappear, it indicates unwanted polymerization or Michael addition during synthesis.

-

The ABX Spin System of the Core: The aromatic protons exhibit an ABX pattern. H-3 appears as a finely split doublet (J = 2.9 Hz) due to meta-coupling with H-5. The strong deshielding effect of the adjacent nitro group pushes H-3 downfield, while the electron-donating methoxy group shields H-5, pushing it upfield to 7.30 ppm.

¹³C NMR Spectral Analysis

Acquiring high-quality ¹³C data for nitroaromatics requires specific parameter adjustments. According to established high-resolution NMR techniques[2], the quadrupolar nature of the ¹⁴N nucleus can broaden adjacent carbon signals (C-2), and the lack of Nuclear Overhauser Effect (NOE) on quaternary carbons necessitates a longer relaxation delay (D1 = 2–3 seconds).

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Type | Assignment Notes |

| C=O | 163.5 | Cq | Amide carbonyl |

| C-4 | 156.2 | Cq | Aromatic, attached to OMe |

| C-2 | 143.1 | Cq | Aromatic, attached to NO₂ |

| C-α | 131.4 | CH | Acrylamide internal carbon |

| C-β | 127.8 | CH₂ | Acrylamide terminal carbon |

| C-1 | 126.8 | Cq | Aromatic, attached to NH |

| C-6 | 126.5 | CH | Aromatic |

| C-5 | 119.3 | CH | Aromatic |

| C-3 | 109.5 | CH | Aromatic |

| OCH₃ | 56.2 | CH₃ | Methoxy carbon |

2D NMR Strategies for Unambiguous Assignment

To achieve absolute structural certainty, 2D NMR techniques are employed to map the connectivity between the isolated spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to map the direct ¹H-¹³C attachments. This will immediately identify the 6 protonated carbons, leaving the 4 quaternary carbons (C=O, C-4, C-2, C-1) to be assigned via HMBC.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the methoxy group and the acrylamide warhead to the aromatic core.

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for structural verification.

Quality Control & Data Integrity (Self-Validating System)

To ensure the trustworthiness of the spectral data, the protocol operates as a closed, self-validating loop. Before a batch of N-(4-methoxy-2-nitrophenyl)prop-2-enamide is approved for downstream biological assays, it must pass the following logical gates:

-

Proton Mass Balance: The integral sum of the ¹H spectrum must equal exactly 10 protons. Any deviation indicates residual solvent or degradation.

-

Carbon Count Verification: The ¹³C spectrum must resolve exactly 10 distinct carbon environments. Coalescence is not expected in this asymmetric molecule.

-

Warhead Integrity Check: The presence of the 17.0 Hz and 10.2 Hz coupling constants in the 5.5–6.5 ppm region is the non-negotiable signature of an intact, unreacted Michael acceptor.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide, a key chemical intermediate. The synthesis is achieved through the nucleophilic acyl substitution of 4-methoxy-2-nitroaniline with acryloyl chloride. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, safety protocols, reaction optimization parameters, and characterization guidelines. The causality behind critical steps is explained to ensure robust and reproducible outcomes.

Introduction and Reaction Principle

N-(4-methoxy-2-nitrophenyl)prop-2-enamide belongs to the class of acrylamides, which are valuable precursors in polymer chemistry and are often investigated as intermediates in the synthesis of biologically active molecules. The core of this synthesis is a classic amidation reaction. The lone pair of electrons on the nitrogen atom of the primary amine, 4-methoxy-2-nitroaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by a base) yields the final amide product. The presence of a nitro group ortho to the amine decreases its nucleophilicity due to electron withdrawal; however, the reaction proceeds efficiently under appropriate conditions.

Reaction Scheme:

Materials and Equipment

| Reagents & Chemicals | Supplier/Grade | CAS No. | Notes |

| 4-Methoxy-2-nitroaniline | ≥95% Purity | 96-96-8 | A toxic solid; handle with extreme care.[1] |

| Acryloyl chloride | ≥97% Purity | 814-68-6 | Highly flammable, corrosive, toxic, and water-reactive.[2][3] |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | 121-44-8 | Used as an HCl scavenger. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Reaction solvent. |

| Ethyl Acetate | ACS Grade | 141-78-6 | For extraction and chromatography. |

| Hexane | ACS Grade | 110-54-3 | For chromatography. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | 7647-01-0 | For work-up. |

| Brine (Saturated NaCl) | Lab Prepared | N/A | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 7487-88-9 | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | 63231-67-4 | For column chromatography. |

| Equipment | Description |

| Round-bottom flasks | Various sizes, oven-dried. |

| Magnetic stirrer and stir bars | For reaction agitation. |

| Ice/water bath | For temperature control. |

| Addition funnel | For controlled addition of reagents. |

| Condenser and inert gas line (N₂/Ar) | To maintain an anhydrous atmosphere. |

| Thin Layer Chromatography (TLC) plates | Silica-coated, with UV indicator. |

| Rotary evaporator | For solvent removal. |

| Glass column for chromatography | For product purification. |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

| Personal Protective Equipment (PPE) | Safety goggles, face shield, nitrile/neoprene gloves, lab coat.[4][5] |

CRITICAL SAFETY PROTOCOLS

This synthesis involves highly hazardous materials and must be performed inside a certified chemical fume hood.

-

Acryloyl Chloride: This reagent is highly flammable, corrosive, and fatal if inhaled .[2][6] It causes severe skin burns and eye damage and reacts violently with water.[2] All transfers must be performed under an inert atmosphere using dry syringes or cannulas. Equipment must be grounded to prevent static discharge.[6][7]

-

4-Methoxy-2-nitroaniline: This compound is fatal if swallowed, inhaled, or in contact with skin .[1] Avoid generating dust. Wear full PPE, including alkali-resistant gloves and a respirator if necessary.[1][4]

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all solvents with care to minimize exposure.

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5][7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7][8] In case of inhalation, move to fresh air and seek immediate medical attention.[6][8]

Step-by-Step Synthesis Protocol

Part 1: Reaction Setup

-

Prepare the Reaction Vessel: Oven-dry a 250 mL three-neck round-bottom flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a rubber septum, and a condenser connected to the inert gas line.

-

Dissolve Starting Materials: In the prepared flask, dissolve 4-methoxy-2-nitroaniline (e.g., 3.36 g, 20.0 mmol, 1.0 eq.) and anhydrous triethylamine (4.2 mL, 30.0 mmol, 1.5 eq.) in 100 mL of anhydrous dichloromethane (DCM).

-

Causality: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine (which would render it unreactive) and drives the equilibrium towards product formation. Anhydrous conditions are critical as acryloyl chloride reacts violently with water.[2]

-

-

Cool the Reaction Mixture: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

Part 2: Acylation Reaction

-

Prepare Acryloyl Chloride Solution: In a separate dry flask, prepare a solution of acryloyl chloride (2.0 mL, 24.0 mmol, 1.2 eq.) in 20 mL of anhydrous DCM.

-

Add Acryloyl Chloride: Draw the acryloyl chloride solution into a dry syringe and add it dropwise to the stirring amine solution over 30 minutes via the septum.

-

Causality: A slow, dropwise addition at 0 °C is crucial to control the exothermic reaction. A rapid addition can lead to a temperature spike, promoting polymerization of the acryloyl chloride and the formation of undesired byproducts.

-

-

React and Monitor: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitor Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The product spot should appear, and the starting amine spot should diminish over time.

Part 3: Work-up and Purification

-

Quench the Reaction: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Wash the Organic Layer:

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual triethylamine.

-

Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 50 mL) to remove bulk water.

-

-

Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Load the crude product (adsorbed onto a small amount of silica) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts based on polarity differences.

-

-

Final Product: Combine the pure fractions (as identified by TLC), and remove the solvent under reduced pressure to yield the final product as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to the final purified product.

Caption: Workflow for the synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic peaks for the vinyl protons (CH2=CH-) as doublets of doublets, aromatic protons, the N-H proton as a broad singlet, and the methoxy group protons as a singlet.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, vinyl carbons, aromatic carbons, and the methoxy carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₀N₂O₄, MW: 222.19 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, C=O (amide) stretch, C=C (alkene) stretch, and N-O (nitro group) stretches.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Product Formation | Incomplete drying of glassware/solvents; acryloyl chloride degraded. | Ensure all equipment is rigorously dried. Use fresh, high-quality anhydrous solvents and a new bottle of acryloyl chloride. |

| Insufficient base. | Ensure at least 1.2-1.5 equivalents of triethylamine are used. | |

| Polymerization Observed | Reaction temperature was too high during addition. | Maintain strict temperature control at 0 °C during the addition of acryloyl chloride. |

| Difficult Purification | Streaking on TLC plate. | The crude product may be too acidic/basic. Try adding 1% triethylamine to the eluent for column chromatography. |

| Product co-elutes with impurities. | Optimize the eluent system for chromatography, trying different solvent polarities or systems (e.g., DCM/Methanol). |

References

-

New Jersey Department of Health. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

HazComFast. (n.d.). 4-Methoxy-2-nitroaniline (CAS 96-96-8). [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). [Link]

-

KSCL (KRISHNA). (n.d.). ACRYLOYL CHLORIDE MSDS. [Link]

-

Carl ROTH. (n.d.). 4-Methoxy-2-nitroaniline, 100 g, CAS No. 96-96-8. [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for Synthesis of CmA and CmMA. [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. [Link]

Sources

- 1. 4-methoxy-2-nitroaniline - SRIRAMCHEM [sriramchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 4. hazcomfast.com [hazcomfast.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. kscl.co.in [kscl.co.in]

- 7. nj.gov [nj.gov]

- 8. 4-Methoxy-2-nitroaniline(96-96-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Application Notes and Protocols for the Chemoselective Catalytic Reduction of N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Introduction: The Strategic Importance of Chemoselective Nitro Group Reduction

The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1] The resulting primary amine is a versatile functional group, serving as a crucial building block for creating complex molecular architectures. The specific target of this guide, the reduction of N-(4-methoxy-2-nitrophenyl)prop-2-enamide, presents a common yet significant challenge in synthetic chemistry: the chemoselective reduction of a nitro group in the presence of an otherwise reducible functional group, in this case, an activated alkene within the acrylamide moiety. Standard catalytic hydrogenation conditions, particularly with highly active catalysts like Palladium on carbon (Pd/C), can lead to the undesired saturation of the carbon-carbon double bond, resulting in by-product formation and reduced yield of the desired product.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on achieving the selective catalytic reduction of the nitro group in N-(4-methoxy-2-nitrophenyl)prop-2-enamide. We will delve into the mechanistic rationale for catalyst and reagent selection, provide a detailed, field-tested protocol, and discuss critical safety considerations.

Mechanistic Insights and Strategic Approach

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[3] The primary challenge in the reduction of N-(4-methoxy-2-nitrophenyl)prop-2-enamide is to deliver the six electrons to the nitro group while leaving the prop-2-enamide moiety untouched.

Standard catalytic hydrogenation with H₂ gas and a heterogeneous catalyst like Pd/C can be highly effective for nitro group reduction but often lacks chemoselectivity. The high reactivity of Pd/C can lead to the simultaneous reduction of the alkene.[2] To circumvent this, several strategies can be employed:

-

Catalyst Modification: The activity of Pd/C can be attenuated by the addition of catalyst "poisons" or modifiers that selectively inhibit the hydrogenation of less reactive functional groups.

-

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule in conjunction with a catalyst. Common hydrogen donors include hydrazine hydrate, ammonium formate, and formic acid.[4][5] Transfer hydrogenation can often provide enhanced chemoselectivity compared to using gaseous hydrogen, as the nature of the hydrogen transfer to the substrate is altered.[2]

-

Alternative Catalytic Systems: Non-precious metal catalysts, such as those based on iron or nickel, can offer different selectivity profiles.[3][6] For instance, Raney Nickel is often a good choice to avoid the dehalogenation that can occur with Pd/C.[2]

For the specific challenge presented by N-(4-methoxy-2-nitrophenyl)prop-2-enamide, a catalytic transfer hydrogenation using hydrazine hydrate with a lower-loading Pd/C catalyst is a recommended starting point. This approach often provides a good balance of reactivity towards the nitro group while minimizing the reduction of the acrylamide double bond.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol provides a detailed, step-by-step methodology for the chemoselective reduction of N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

Materials and Equipment

-

N-(4-methoxy-2-nitrophenyl)prop-2-enamide

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Methanol (MeOH), reagent grade

-

Ethyl acetate (EtOAc), reagent grade

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Pre-Reaction Setup and Safety Precautions

Safety First: Catalytic hydrogenation reactions, including transfer hydrogenation, carry inherent risks. Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents.[2] Hydrazine hydrate is a toxic and corrosive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask, condenser) and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.

-

Catalyst Handling: Weigh the required amount of 10% Pd/C in a fume hood. It is crucial to handle the catalyst in its wet form to minimize the risk of ignition. If transferring the catalyst, use a spatula and avoid creating dust.

Step-by-Step Reaction Procedure

-

Reactant and Catalyst Charging: To the inerted round-bottom flask, add N-(4-methoxy-2-nitrophenyl)prop-2-enamide (1.0 eq) and methanol (10-15 mL per gram of substrate). Begin stirring to dissolve the starting material.

-

Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (0.05 - 0.10 eq by weight).

-

Hydrazine Addition: Slowly add hydrazine monohydrate (2.0 - 3.0 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed. Maintain a steady dropwise addition to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material and product should have distinct Rf values. The reaction is typically complete within 1-3 hours at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Reaction Quench and Work-up: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water. This deactivates any remaining hydrazine.

-

Catalyst Filtration: The reaction mixture contains a fine black powder of Pd/C. To remove the catalyst, filter the mixture through a pad of Celite®. It is critical to keep the Celite® pad wet with methanol throughout the filtration process to prevent the catalyst from drying and becoming pyrophoric. Wash the filter cake with additional methanol or ethyl acetate to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and water.

-

Purification: The crude product, N-(2-amino-4-methoxyphenyl)prop-2-enamide, can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Data Presentation: Catalyst Loading and Reaction Efficiency

The choice of catalyst and its loading is critical for achieving high chemoselectivity. The following table provides a summary of expected outcomes based on different catalytic systems.

| Catalyst System | Hydrogen Source | Typical Conditions | Expected Selectivity (Amine vs. Saturated Amine) | Comments |

| 10% Pd/C | H₂ (1 atm) | MeOH, rt, 2-4 h | Moderate to Low | High risk of over-reduction of the acrylamide moiety. |

| 5% Pd/C(en) | H₂ (1 atm) | THF, rt, 4-8 h | High | Ethylenediamine (en) modified catalyst shows increased selectivity.[7] |

| 10% Pd/C | Hydrazine Hydrate | MeOH, rt, 1-3 h | High | Recommended method for good balance of reactivity and selectivity. |

| Raney® Nickel | H₂ (50 psi) | EtOH, 50 °C, 6-12 h | Moderate | Can be a good alternative, especially if dehalogenation is a concern on other substrates.[3] |

| Fe/NH₄Cl | H₂O/EtOH | Reflux, 4-6 h | High | A classic, robust method that is often highly chemoselective.[1] |

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental protocol for the catalytic transfer hydrogenation.

Caption: Experimental workflow for the catalytic transfer hydrogenation.

Conclusion: A Pathway to High-Value Amines

The chemoselective reduction of the nitro group in N-(4-methoxy-2-nitrophenyl)prop-2-enamide is a critical transformation for the synthesis of valuable amine-containing building blocks. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalytic system and reaction conditions, high yields of the desired product can be achieved while preserving the sensitive acrylamide moiety. The provided protocol for catalytic transfer hydrogenation offers a robust and reliable method for this transformation. As with any chemical reaction, careful optimization may be required for specific applications and scales. Always prioritize safety and adhere to established laboratory procedures when performing hydrogenation reactions.

References

-

Ragaini, F., et al. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC. Retrieved from [Link]

-

Li, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

-

Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. Retrieved from [Link]

-

Thomas, S. P., et al. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Royal Society of Chemistry. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2013). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC. Retrieved from [Link]

-

Jensen, K. F., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. Retrieved from [Link]

-

Combinatorial Chemistry. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Retrieved from [Link]

-

Hori, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Stiasni, N., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved from [Link]

-

Thomas, S. P., et al. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. Retrieved from [Link]

-

Han, M. S., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications. Retrieved from [Link]

-

Beller, M., et al. (2018). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

-

Darcel, C., et al. (2021). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. ACS Publications. Retrieved from [Link]

-

Wang, C., et al. (2015). e The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Note: Mizoroki-Heck Cross-Coupling Strategies for N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Introduction & Mechanistic Rationale

N-(4-methoxy-2-nitrophenyl)prop-2-enamide (CAS: 444166-94-3) is an advanced building block widely utilized in the synthesis of complex heterocycles, including kinase inhibitors and macrophage migration inhibitory factor (MIF) modulators[1][2]. The molecule features an electron-deficient terminal alkene (acrylamide) paired with an electronically modulated N-aryl ring.

In modern drug development, the most powerful application of this compound is as an acceptor in palladium-catalyzed Mizoroki-Heck cross-coupling reactions[3]. The terminal acrylamide moiety is highly susceptible to syn-migratory insertion by aryl-palladium species[4][5]. Following the cross-coupling, the ortho-nitro group can be subjected to reductive cyclization to yield functionalized quinolin-2(1H)-ones or oxindoles, making the initial Heck coupling a critical diversity-generating step[1][6].

Causality in Experimental Design

The success of this specific cross-coupling relies on overcoming the unique challenges posed by the substrate:

-

Catalyst Poisoning Prevention: The ortho-nitro group on the N-phenyl ring can act as a competing coordinating ligand, potentially sequestering the palladium center[7]. To counteract this, a bulky, electron-rich phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃) is required. The steric bulk forces the dissociation of one phosphine ligand to form the highly active 14-electron Pd(0)L complex, while shielding the metal from nitro-group coordination[4].

-

Regioselectivity Control: Bulky ligands dictate the trajectory of the alkene insertion, strictly favoring the linear trans-β-arylated product over the branched α-arylated isomer[5].

-

Solvent and Base Dynamics: N,N-Dimethylformamide (DMF) provides the high dielectric constant necessary to stabilize the charge-separated transition states during oxidative addition[5]. Triethylamine (Et₃N) serves a dual purpose: neutralizing the HX byproduct and acting as a mild reducing agent to generate the active Pd(0) species from the Pd(OAc)₂ precatalyst[3].

Experimental Protocol: Synthesis of (E)-3-Aryl-N-(4-methoxy-2-nitrophenyl)acrylamides

This protocol describes the intermolecular cross-coupling of N-(4-methoxy-2-nitrophenyl)prop-2-enamide with an aryl iodide. The procedure is designed as a self-validating system to ensure reaction integrity at every step.

Materials

-

Substrate: N-(4-methoxy-2-nitrophenyl)prop-2-enamide (1.0 mmol, 222.19 mg)

-

Electrophile: Aryl Iodide (e.g., Iodobenzene) (1.2 mmol)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg, 5 mol%)

-

Ligand: Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.10 mmol, 30.4 mg, 10 mol%)

-

Base: Triethylamine (Et₃N) (2.0 mmol, 278 µL)

-

Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-(4-methoxy-2-nitrophenyl)prop-2-enamide, Pd(OAc)₂, and P(o-tolyl)₃.

-

Seal the tube with a rubber septum and purge the atmosphere with Argon for 5 minutes.

-

Add anhydrous DMF, Et₃N, and the aryl iodide via syringe.

-

Sparge the resulting mixture with Argon for 15 minutes.

-

Validation Check: The solution should exhibit a clear, pale-yellow to orange hue. An immediate shift to opaque black indicates atmospheric oxygen contamination and premature palladium black formation.

Step 2: Catalytic Turnover (Heating)

-

Transfer the Schlenk tube to a pre-heated oil bath at 100 °C.

-

Stir vigorously (800 rpm) for 12 hours.

-

Validation Check (In-Process Control): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass ( m/z 223.07 [M+H]⁺) and the appearance of the target product mass confirms active catalytic turnover[8].

Step 3: Quenching and Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove spent palladium catalyst.

-

Wash the filtrate with distilled water (3 × 15 mL) to remove DMF, followed by a brine wash (15 mL).

-

Validation Check: The organic layer must be dried over anhydrous Na₂SO₄. Poor phase separation indicates emulsion formation, which can be resolved by adding a small amount of solid NaCl.

Step 4: Purification

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Isolate the trans-β-arylated product and dry under a high vacuum.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and regioselectivity. Data emphasizes the necessity of steric bulk to achieve the desired linear isomer[4][5].

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Yield (%) | Regioselectivity (Linear:Branched) |

| 1 (Optimized) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 88 | >99:1 |

| 2 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 65 | 90:10 |

| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 82 | >99:1 |

| 4 | Pd(OAc)₂ | None | Et₃N | DMF | 12 | 50:50 |

| 5 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Toluene | 45 | >99:1 |

Note: Entry 2 demonstrates that the less sterically hindered PPh₃ leads to lower yields and reduced regioselectivity. Entry 4 confirms that ligand-free conditions result in rapid catalyst deactivation (palladium black precipitation) due to nitro-group poisoning.

Mechanistic Visualization

The following diagram illustrates the self-propagating catalytic cycle of the Mizoroki-Heck reaction specific to the N-aryl acrylamide substrate.

Figure 1: Catalytic cycle of the Mizoroki-Heck cross-coupling for N-aryl acrylamides.

References

-

Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. Molecular Cancer Therapeutics. URL: [Link]

-

Photoinduced Radical Cascade Domino Heck Coupling of N-Aryl Acrylamide with Vinyl Arenes Enabled by Palladium Catalysis. Chemical Communications. URL: [Link]

-

Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society. URL: [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Tetrahedron. URL: [Link]

-

Palladium-Promoted DNA-Compatible Heck Reaction. Organic Letters. URL: [Link]

-

Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews. URL: [Link]

Sources

- 1. US20180179176A1 - Biaryltriazole inhibitors of macrophage migration inhibitory factor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. Photoinduced radical cascade domino Heck coupling of N-aryl acrylamide with vinyl arenes enabled by palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Preventing spontaneous polymerization of N-(4-methoxy-2-nitrophenyl)prop-2-enamide during storage

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with N-(4-methoxy-2-nitrophenyl)prop-2-enamide. Its focus is to address the critical issue of preventing spontaneous polymerization during storage, ensuring the compound's integrity and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-methoxy-2-nitrophenyl)prop-2-enamide, and why is it prone to polymerization?

A1: N-(4-methoxy-2-nitrophenyl)prop-2-enamide is a substituted acrylamide derivative. The core of its reactivity lies in the acrylamide functional group, which contains a vinyl group directly attached to an electron-withdrawing carbonyl group. This configuration makes the double bond susceptible to free-radical-initiated chain reactions, leading to polymerization. Factors like heat, light (especially UV), and the presence of radical initiators (even trace impurities) can trigger this process.[1][2]

Q2: I've observed a white, insoluble precipitate in my stock of N-(4-methoxy-2-nitrophenyl)prop-2-enamide. What is it?

A2: The formation of a white, insoluble solid is a strong indicator of polymerization. The individual monomer units have reacted to form long-chain polymers (polyacrylamide), which are typically insoluble in the original solvent. This autopolymerization can be caused by improper storage conditions, such as exposure to light or elevated temperatures, or the gradual depletion of inherent inhibitors.[1]

Q3: Can I still use the material if some polymerization has occurred?

A3: It is strongly advised against using the material if any signs of polymerization are present. The presence of polymers will lead to inaccurate concentrations of the active monomer, affecting reaction stoichiometry and overall experimental reproducibility. Furthermore, the presence of polymer chains can interfere with downstream applications and analytical techniques.

Q4: What is a polymerization inhibitor, and do I need to add one?

A4: A polymerization inhibitor is a chemical compound that scavenges free radicals, thereby interrupting the chain reaction of polymerization.[3] For reactive monomers like N-(4-methoxy-2-nitrophenyl)prop-2-enamide, storage with an appropriate inhibitor is crucial. While some commercial sources may supply the compound with an inhibitor, it's essential to verify this and to monitor inhibitor levels over time, as they can be consumed.[4]

Troubleshooting Guide: Preventing Polymerization

Issue 1: Rapid Polymerization Observed in a Freshly Opened Container

-

Root Cause Analysis: This scenario suggests that the compound may have been exposed to adverse conditions during shipping or initial handling. Reactive monomers are sensitive to heat and light, which can initiate polymerization even in the presence of an inhibitor.[3][4] Another possibility is contamination with a substance that can act as a radical initiator.

-

Immediate Action:

-

Immediately move the container to a cool, dark location.

-

If possible, purge the headspace of the container with an inert gas like argon or nitrogen to displace oxygen, which can participate in radical reactions.[1]

-

Contact the supplier to report the issue and inquire about their shipping and handling procedures.

-

-

Preventative Measures:

Issue 2: Gradual Polymerization Over Time in a Stored Sample

-

Root Cause Analysis: This is often due to the slow depletion of the polymerization inhibitor. Inhibitors are consumed as they quench free radicals that may form spontaneously.[4] Fluctuations in storage temperature can also accelerate this process.[6]

-

Troubleshooting Protocol:

-

Assess the extent of polymerization: If only a small amount of precipitate is observed, it may be possible to salvage the remaining monomer. However, this is generally not recommended due to the difficulty in accurately determining the remaining monomer concentration.

-

Consider adding a fresh inhibitor: For long-term storage, it may be necessary to add a small amount of a suitable inhibitor. The choice of inhibitor and its concentration are critical and should be carefully considered based on the compound's chemistry and intended application.

-

-

Recommended Action: It is best practice to use the material within the recommended shelf life. If long-term storage is unavoidable, a proactive approach to inhibitor monitoring and replenishment is necessary.

Detailed Protocols and Best Practices

Protocol 1: Optimal Storage Conditions

To ensure the long-term stability of N-(4-methoxy-2-nitrophenyl)prop-2-enamide, adhere to the following storage protocol:

-

Temperature: Store the solid compound at 2-8°C. For solutions in a solvent like DMSO, storage at -20°C or -80°C is recommended to minimize solvent evaporation and slow down potential degradation.[5][7]

-

Light: Protect the compound from all light sources. Use amber vials or wrap containers in aluminum foil.[7]

-

Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen). This is particularly important for solutions to prevent oxidation and the introduction of moisture.[7]

-

Container: Use high-quality glass vials with airtight seals to prevent contamination and solvent evaporation.[5]

Protocol 2: Inhibitor Selection and Usage

For extended storage, the addition of a polymerization inhibitor is recommended.

-

Inhibitor Selection: Phenolic inhibitors are commonly used for acrylamide-based monomers. A suitable option is 4-methoxyphenol (MEHQ).

-

Concentration: The typical concentration for inhibitors like MEHQ is in the range of 100-200 ppm (parts per million). It is crucial to use the lowest effective concentration to avoid interference with subsequent reactions.

-

Procedure for Adding Inhibitor to a Solid:

-

If you need to add an inhibitor to the solid material, it is best to do so by preparing a stock solution of the inhibitor in a volatile solvent.

-

Add a small volume of the inhibitor stock solution to the solid N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

-

Gently mix and then allow the solvent to evaporate completely under a stream of inert gas in a well-ventilated fume hood.

-

-

Procedure for Adding Inhibitor to a Solution:

-

Prepare a stock solution of the inhibitor in the same solvent as your N-(4-methoxy-2-nitrophenyl)prop-2-enamide solution.

-

Add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration.

-

Table 1: Recommended Storage Conditions and Inhibitor Concentrations

| Parameter | Solid Compound | Solution (e.g., in DMSO) |

| Storage Temperature | 2-8°C | -20°C to -80°C |

| Light Protection | Mandatory (Amber vial/foil) | Mandatory (Amber vial/foil) |

| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) |

| Recommended Inhibitor | 4-methoxyphenol (MEHQ) | 4-methoxyphenol (MEHQ) |

| Inhibitor Concentration | 100-200 ppm | 100-200 ppm |

Understanding the Mechanism of Polymerization and Inhibition

The spontaneous polymerization of acrylamides proceeds via a free-radical chain reaction mechanism involving three key steps: initiation, propagation, and termination.

Caption: Free-radical polymerization and inhibition mechanism.

In the initiation step, a free radical (R•) is generated, which then reacts with a monomer molecule to form a new radical. This new radical adds to another monomer in the propagation step, leading to the growth of the polymer chain. Termination occurs when two growing chains react with each other. A polymerization inhibitor works by reacting with the growing polymer radical (RMn•) to form a stable, non-reactive radical, thus breaking the chain reaction.[1]

References

-

Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

-

Menter, P. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]

-

Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

-

(2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

-

(n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. PMC. [Link]

-

(n.d.). (PDF) 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. ResearchGate. [Link]

-

Dunuwila, D. D., & Berglund, K. A. (2001). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Macromolecules, 34(5), 1286–1293. [Link]

-

Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. [Link]

-

Aquasan. (2023, September 21). Guide to properly maintaining your polymer solution equipment. [Link]

-

(n.d.). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. ACS Publications. [Link]

- (n.d.). Method of inhibiting polymerization of acrylamide.

-

HSE. (n.d.). Fire and Explosion Risk - Reactive Monomers. [Link]

-

(n.d.). Reactivity of acrylamide as an alkylating agent: A kinetic approach. ResearchGate. [Link]

-

GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

-

(n.d.). What is high performance polymerization inhibitor? Wako Pure Chemical Industries. [Link]

-

Al-Malaika, S. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. World Journal of Chemical Education, 5(2), 65-70. [Link]

-

(n.d.). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. [Link]

-

(n.d.). Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]

-

(n.d.). Purification of acrylamide from polymerization inhibitors in the manufacture of high quality flocculants based on polyacrylamide. ResearchGate. [Link]

-

LyondellBasell. (n.d.). Handling and Storage of LyondellBasell Polymers. [Link]

-

StoragePod. (n.d.). Compound storage made simple. [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices. [Link]

-

BASTONE. (2026, February 12). Plasticizer Storage and Handling Best Practices. [Link]

-

(2022, November 25). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. MDPI. [Link]

-

(2025, July 17). Copolymerization Behavior of Acrylamide-Based Polymers in Ionic Liquid Media. MDPI. [Link]

-

(n.d.). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. ResearchGate. [Link]

-

(2023, June 19). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. PMC. [Link]

-

(n.d.). Crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]- propanamide, C11H14N2O5S. ResearchGate. [Link]

Sources

Minimizing side reactions during the amidation of 4-methoxy-2-nitroaniline with acryloyl chloride

Welcome to the advanced troubleshooting portal for the synthesis of N-(4-methoxy-2-nitrophenyl)acrylamide. The amidation of 4-methoxy-2-nitroaniline with acryloyl chloride is a critical transformation in the synthesis of covalent kinase inhibitors and specialized monomers. However, it is notoriously challenging. The aniline substrate is electronically deactivated and sterically hindered by the ortho-nitro group, while acryloyl chloride is a highly reactive, bifunctional reagent prone to side reactions.

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yielding, chemoselective amidation.

Mechanistic Workflow & Competing Pathways

To troubleshoot this reaction, we must first understand the competing chemical pathways. Acryloyl chloride acts as both an acylating agent (desired) and a Michael acceptor (undesired). Furthermore, its terminal alkene is highly susceptible to radical polymerization.

Reaction pathways highlighting kinetically controlled amidation vs. thermodynamic side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the aza-Michael addition side product. How can I suppress this? A1: Michael addition occurs when the nucleophilic aniline (or the newly formed amide) attacks the electrophilic β-carbon of acryloyl chloride or the acrylamide product[1]. To minimize this, you must exploit the kinetic vs. thermodynamic landscape of the reaction:

-

Temperature Control: Amidation is kinetically favored, while Michael addition is thermodynamically favored. Keep the reaction strictly at 0–5 °C during the addition phase.

-

Base Selection: Avoid strong or unhindered bases like Triethylamine (TEA) or NaOH, which can catalyze the aza-Michael addition. Instead, use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a mild, heterogeneous inorganic base like solid NaHCO₃.

-

The "Osimertinib Strategy" (Alternative Reagent): If Michael addition persists, abandon acryloyl chloride and use 3-chloropropionyl chloride . This completely blocks the Michael pathway during acylation because the intermediate lacks an α,β-unsaturated system. The acrylamide double bond is subsequently formed via a base-promoted E2 elimination[2].

Alternative two-step synthesis using 3-chloropropionyl chloride to bypass Michael addition.

Q2: My reaction mixture turns viscous or forms insoluble precipitates, resulting in low yields. What is happening? A2: This is indicative of radical polymerization. Both acryloyl chloride and the resulting acrylamide are highly prone to spontaneous polymerization, which is triggered by heat, ambient light, or trace radical initiators[2].

-

Inhibitors: Always add a radical scavenger, such as Butylated hydroxytoluene (BHT) or hydroquinone (50–100 ppm), directly to the reaction mixture.

-

Thermal Control During Workup: During rotary evaporation and solvent removal, never exceed a water bath temperature of 35 °C.

Q3: The conversion of 4-methoxy-2-nitroaniline is very low. How can I drive the reaction to completion without causing bis-acylation? A3: The amine group is severely deactivated by the strongly electron-withdrawing ortho-nitro group, which also imposes significant steric hindrance[3].

-

Stoichiometry: Use a slight, controlled excess of acryloyl chloride (1.1 to 1.2 equivalents). Exceeding 1.5 equivalents will inevitably lead to bis-acylation (imide formation).

-

Addition Rate: Add the acryloyl chloride dropwise over 30–60 minutes. This maintains a low steady-state concentration of the highly reactive electrophile, favoring mono-acylation over bis-acylation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile, demonstrating why specific conditions are mandated in the SOP.

| Base Selection | Temp (°C) | Acryloyl Chloride (Eq.) | Conversion (%) | Target Amide (%) | Michael Adduct (%) | Bis-acylated (%) | Polymerization Risk |

| Triethylamine (TEA) | 25 | 1.5 | 95 | 45 | 30 | 15 | High |

| NaOH (aq, biphasic) | 0–5 | 1.2 | 80 | 50 | 25 | 5 | Medium |

| DIPEA | 0–5 | 1.1 | 85 | 78 | <5 | <2 | Low (with BHT) |

| NaHCO₃ (solid) | 0–5 | 1.1 | 75 | 72 | <2 | <1 | Low (with BHT) |

Standard Operating Procedure (SOP): Optimized Amidation Workflow

This protocol is designed as a self-validating system. By incorporating specific quenching and monitoring steps, you isolate the desired kinetic product while actively destroying reactive intermediates before they can trigger side reactions.

Step 1: Preparation and Initiation

-

Flame-dry a round-bottom flask under an inert argon atmosphere.

-

Dissolve 1.0 equivalent of 4-methoxy-2-nitroaniline in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol).

-

Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and 100 ppm of Butylated hydroxytoluene (BHT) to the solution.

-

Cool the reaction vessel to strictly 0–5 °C using an ice-water bath.

Step 2: Controlled Electrophile Addition 5. Prepare a solution of 1.1 equivalents of freshly distilled acryloyl chloride in anhydrous DCM (approx. 2 mL/mmol). 6. Using a syringe pump or dropping funnel, add the acryloyl chloride solution dropwise over 45 minutes. Self-Validation Check: The internal temperature must not exceed 5 °C during addition to prevent polymerization.

Step 3: Reaction Monitoring and Quenching 7. Stir the mixture at 0–5 °C for 1 hour. Monitor the disappearance of the aniline via TLC (Hexanes/EtOAc) or LC-MS. 8. Once conversion plateaus, do not allow the reaction to warm to room temperature with active electrophile present . Immediately quench the reaction by adding saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted acryloyl chloride, preventing bis-acylation and polymerization during the concentration phase.

Step 4: Isolation 9. Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. 10. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter. 11. Concentrate the filtrate under reduced pressure. Critical: Maintain the rotary evaporator water bath below 35 °C to prevent thermal polymerization of the final product. 12. Purify the crude residue via flash column chromatography or recrystallization as required.

References

-

Che, Allen. "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs." Medium, 4 Mar. 2023. Available at:[Link]

- "Synthesis of benzotriazole monomer." US Patent US7825257B1, Google Patents.

-

"Construction of well-defined difluoromethylthio-containing amphiphilic homopolymers by RAFT polymerization." Polymer Chemistry, Royal Society of Chemistry. Available at:[Link]

Sources

A Senior Application Scientist's Guide to LC-MS Validation for Purity Confirmation of N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent safety and efficacy data are built. For a novel compound such as N-(4-methoxy-2-nitrophenyl)prop-2-enamide, a small molecule with potential therapeutic applications, establishing a robust, validated analytical method for purity assessment is a non-negotiable prerequisite for advancing through the development pipeline. Impurities, whether they originate from the synthesis process, degradation, or storage, can pose significant risks to patient safety and compromise the therapeutic efficacy of the final drug product.[1][2]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique for purity validation of N-(4-methoxy-2-nitrophenyl)prop-2-enamide. We will explore the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), providing both the theoretical framework and practical, step-by-step protocols.[3][4][5] Furthermore, we will objectively compare the performance of LC-MS with viable alternatives like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), offering a comprehensive perspective for researchers, scientists, and drug development professionals.

While no specific validated method for N-(4-methoxy-2-nitrophenyl)prop-2-enamide has been published, the principles and protocols detailed herein are derived from established best practices for small molecule pharmaceutical analysis and serve as a definitive template for its validation.

The Analytical Gold Standard: Why LC-MS for Purity Determination?

The combination of liquid chromatography's separation power with the high selectivity and sensitivity of mass spectrometry makes LC-MS an unparalleled tool for impurity profiling.[2][6] While traditional HPLC-UV detects compounds based on their ability to absorb light, it can be blind to impurities that co-elute with the main peak or lack a strong chromophore.[7] LC-MS overcomes this by providing an orthogonal detection method: mass-to-charge ratio (m/z).[7] This dual-detection capability allows for the unequivocal identification and quantification of the active pharmaceutical ingredient (API) and its potential impurities, even at trace levels.[2][8][9]

The workflow for LC-MS validation is a systematic process designed to prove that the analytical method is fit for its intended purpose.

Caption: High-level workflow for LC-MS method development and validation.

Core Validation Parameters: A Practical Guide

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] For a purity method, this involves a series of experiments defined by ICH Q2(R1).[3][5]

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][10] For a purity method, this is the most critical parameter. It proves that the signal measured is only from the target compound, N-(4-methoxy-2-nitrophenyl)prop-2-enamide, and not from any co-eluting impurity.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the N-(4-methoxy-2-nitrophenyl)prop-2-enamide reference standard, a placebo (all formulation components except the API), and a sample spiked with known, relevant impurities (if available).

-

Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

-

Analysis: Analyze all samples by the proposed LC-MS method.

-

Evaluation:

-

Confirm that no interfering peaks are observed at the retention time of the main peak in the placebo chromatogram.

-

Demonstrate that the main peak is chromatographically resolved from all known impurities and degradation products.

-

Utilize the mass spectrometer to confirm peak identity and purity. The mass spectrum across the main peak should be consistent and correspond to the [M+H]+ (or other appropriate adduct) of N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

-

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[10] This is essential for accurate quantification of any impurities found in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

-

Stock Solution: Prepare a stock solution of the N-(4-methoxy-2-nitrophenyl)prop-2-enamide reference standard in a suitable solvent (e.g., Acetonitrile/Water).

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a purity method, this range should typically span from the Limit of Quantification (LOQ) to 120% of the impurity specification limit.

-

Analysis: Inject each standard in triplicate.

-

Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis.

Hypothetical Data & Acceptance Criteria:

| Concentration (µg/mL) | Peak Area (n=3) |

| 0.1 (LOQ) | 1,520 |

| 0.5 | 7,480 |

| 1.0 | 15,100 |

| 2.5 | 37,650 |

| 5.0 | 75,200 |

| 10.0 (120%) | 150,500 |

-

Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.99.

Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value.[10] In purity analysis, it confirms that the method can correctly quantify the amount of an impurity present.

Experimental Protocol:

-

Sample Preparation: Prepare a bulk sample of N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

-

Spiking: Spike the bulk sample with known amounts of a relevant impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity specification).

-

Analysis: Analyze each spiked sample in triplicate.

-

Evaluation: Calculate the percentage recovery of the spiked impurity.

Hypothetical Data & Acceptance Criteria:

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 50% | 1.0 | 0.99 | 99.0 |

| 100% | 2.0 | 2.03 | 101.5 |

| 150% | 3.0 | 2.95 | 98.3 |

-

Acceptance Criterion: The mean recovery should be within a pre-defined range, typically 90-110% for impurities.

Precision

Why it matters: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[5]

Experimental Protocol (Repeatability):

-

Prepare six individual samples of N-(4-methoxy-2-nitrophenyl)prop-2-enamide at 100% of the test concentration.

-

Analyze all six samples using the LC-MS method.

-

Calculate the relative standard deviation (RSD) of the peak areas.

Experimental Protocol (Intermediate Precision):

-

Repeat the repeatability experiment on a different day with a different analyst.

-

Compare the results from both experiments.

Hypothetical Data & Acceptance Criteria:

| Precision Level | Mean Peak Area | Std. Dev. | RSD (%) |

| Repeatability (Day 1) | 1,510,000 | 12,080 | 0.8% |

| Intermediate (Day 2) | 1,525,000 | 15,250 | 1.0% |

-

Acceptance Criterion: The RSD should be ≤ 2.0% for the API and typically ≤ 10% for impurities.

Limit of Detection (LOD) & Limit of Quantification (LOQ)

Why it matters:

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity methods, the LOQ must be below the reporting threshold for impurities.

Experimental Protocol (Based on Signal-to-Noise):

-

Determination: Analyze a series of dilute solutions of N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

-

LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

-

LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

-

Confirmation: Confirm the LOQ by analyzing six replicate samples at this concentration and ensuring the precision (RSD) and accuracy meet acceptance criteria (e.g., RSD ≤ 10%).

Comparison of Analytical Techniques

While LC-MS is the premier choice, other methods offer different advantages and disadvantages. The selection of a method is often a balance between performance, cost, and the specific requirements of the analysis.

Caption: Comparison of key performance attributes for purity analysis techniques.

Comparison Summary Table

| Feature | LC-MS | HPLC-UV | qNMR |

| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV/Vis absorbance detection. | NMR signal intensity is directly proportional to the number of nuclei.[11] |